3-(1,3-Benzothiazol-2-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide is a synthetic compound identified as a potential antagonist of the neurokinin-3 receptor (NK-3). [] This receptor is involved in various physiological processes, making its antagonists of interest for scientific research exploring potential therapeutic applications for conditions such as anxiety, depression, and psychosis. []
While a specific synthesis method for 3-(1,3-Benzothiazol-2-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide is not detailed in the provided papers, its core structure suggests it can be synthesized through a series of reactions involving substituted benzothiazole, 2,4-difluorophenylhydrazine and a suitable propanamide derivative. [] The synthesis likely involves forming the indazole ring, followed by amide bond formation and further modifications to introduce the desired substituents.
The molecule contains a benzothiazole ring linked to a tetrahydroindazole moiety via a propanamide linker. [] The indazole ring further bears a 2,4-difluorophenyl substituent. Analysis of its structure suggests potential for interactions with the NK-3 receptor through hydrogen bonding, hydrophobic interactions, and pi-stacking with aromatic amino acid residues in the receptor binding site.
As a potential NK-3 receptor antagonist, 3-(1,3-Benzothiazol-2-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide is hypothesized to bind to the receptor and block the binding of its endogenous ligand, neurokinin B. [] This antagonistic action may disrupt downstream signaling pathways associated with the NK-3 receptor, potentially impacting neuronal activity and ultimately influencing physiological processes.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: